

# An In-depth Technical Guide to 3-(Benzyloxy)isoxazole-5-carboxylic acid

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## Compound of Interest

Compound Name: 3-(Benzyloxy)isoxazole-5-carboxylic acid

Cat. No.: B1282495

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **3-(Benzyloxy)isoxazole-5-carboxylic acid**. The information is intended to support research and development activities involving this heterocyclic compound.

## Core Physicochemical Properties

Quantitative data for **3-(Benzyloxy)isoxazole-5-carboxylic acid** is summarized in the table below. It is important to note that while some experimental data is available, several key parameters are currently based on predicted values.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>4</sub>	--INVALID-LINK--[1]
Molecular Weight	219.19 g/mol	--INVALID-LINK--[2]
CAS Number	2552-54-7	--INVALID-LINK--[2]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	--INVALID-LINK--[2]
Boiling Point	441.6 ± 30.0 °C at 760 mmHg	--INVALID-LINK--[2]
Flash Point	220.8 ± 24.6 °C	--INVALID-LINK--[2]
Melting Point	Not available	--INVALID-LINK--[2]
pKa	Not available (Predicted for analogous structures: ~3.3-4.5)	--INVALID-LINK--[3], --INVALID-LINK--[4]
LogP	Not available (Predicted for analogous structures: ~1.2-1.9)	--INVALID-LINK--[5], --INVALID-LINK--[6]
Solubility	Not available	

## Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for **3-(Benzyloxy)isoxazole-5-carboxylic acid** is not readily available in the public domain. However, based on established isoxazole chemistry, a plausible and efficient synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 3-(benzyloxy)isoxazole-5-carboxylate (CAS: 205115-22-6)[7].

## Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of isoxazole esters[8].

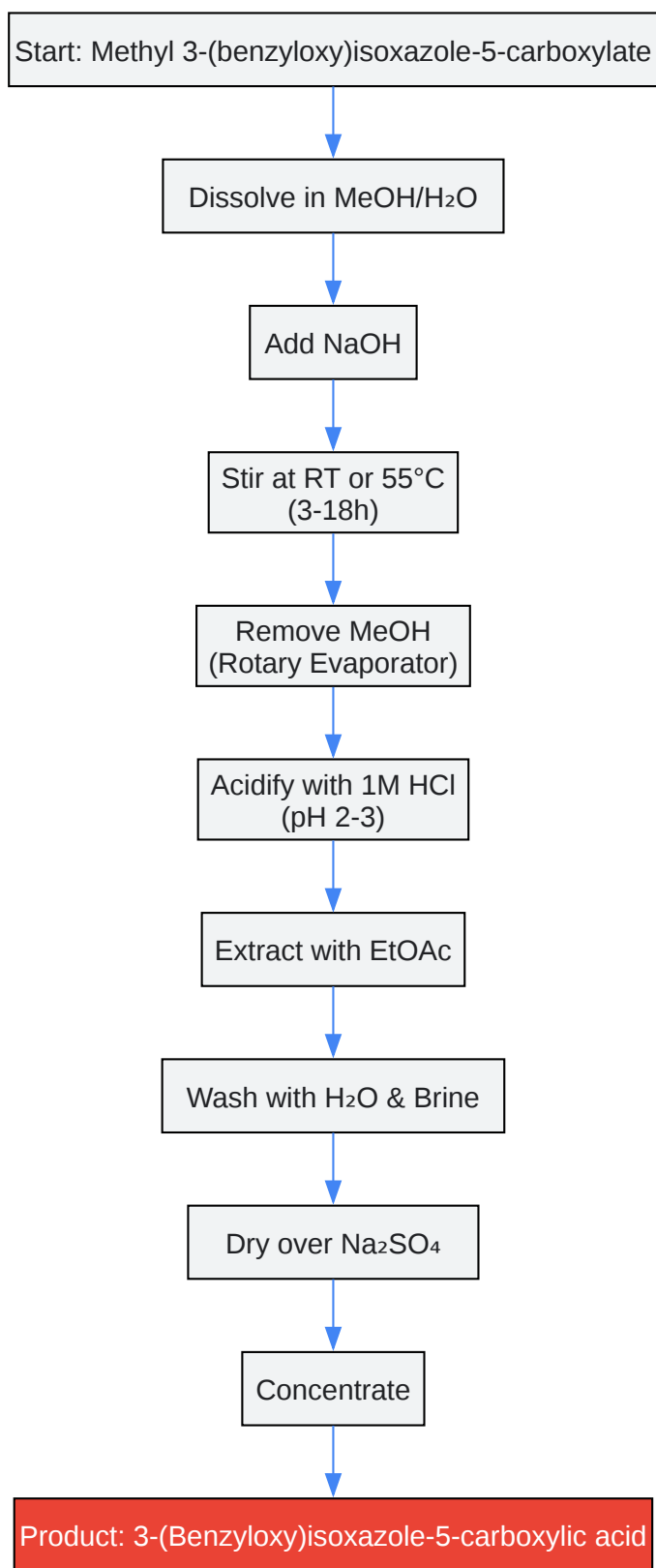
Materials:

- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Sodium hydroxide (NaOH)

- Methanol (MeOH)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- **Dissolution:** Dissolve methyl 3-(benzyloxy)isoxazole-5-carboxylate in a mixture of methanol and water.
- **Saponification:** Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium hydroxide.
- **Reaction:** Stir the mixture at room temperature or gently heat (e.g., 55 °C) for a period of 3 to 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed[8].
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-(Benzyloxy)isoxazole-5-carboxylic acid**.



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Proposed workflow for the synthesis of **3-(Benzyloxy)isoxazole-5-carboxylic acid**.

## Experimental Protocol: Purification

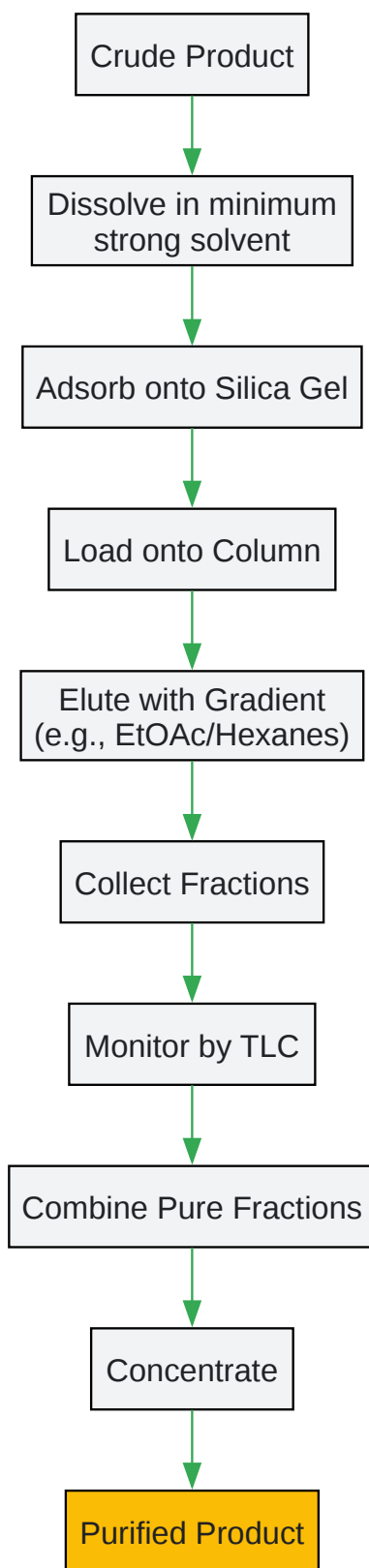
The crude product can be purified by recrystallization or column chromatography[9].

Recrystallization:

- **Solvent Selection:** Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find a suitable one where the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below.
- **Procedure:** Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Silica Gel Column Chromatography:

- **Stationary Phase:** Silica gel.
- **Mobile Phase (Eluent):** A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The addition of a small amount of acetic or formic acid to the eluent can improve the peak shape and recovery of carboxylic acids[9].
- **Procedure:**
  - Pack the column with a slurry of silica gel in the initial, less polar eluent.
  - Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
  - Load the dried, adsorbed sample onto the top of the column.
  - Elute the column with a solvent gradient of increasing polarity.
  - Collect fractions and monitor by TLC to identify those containing the pure product.
  - Combine the pure fractions and remove the solvent under reduced pressure.



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Workflow for the purification by silica gel column chromatography.

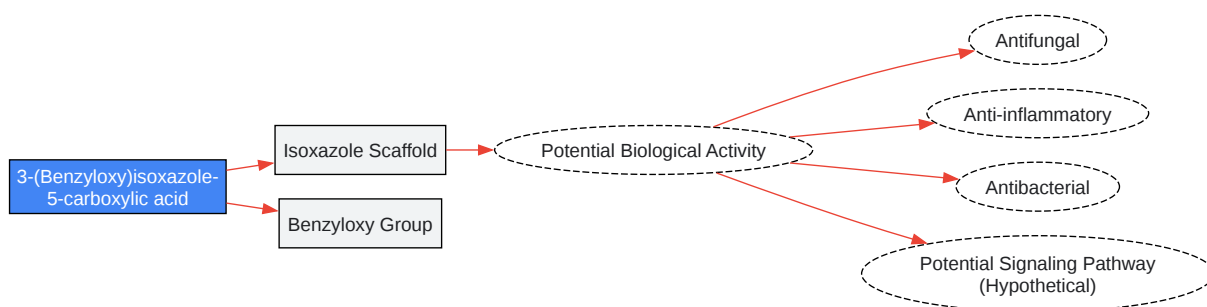
## Biological Activity and Potential Signaling Pathways

There is currently no direct experimental evidence in the public domain detailing the biological activity, mechanism of action, or specific signaling pathway interactions of **3-(Benzyloxy)isoxazole-5-carboxylic acid**.

However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties[10]. The biological activities of isoxazole derivatives are often attributed to their ability to engage in various non-covalent interactions[11].

A recent study published in 2023 described the design and synthesis of novel triazole compounds containing a "benzyloxy phenyl isoxazole" side chain that exhibited potent and broad-spectrum antifungal activity[12]. While the core structure of these compounds differs from **3-(Benzyloxy)isoxazole-5-carboxylic acid**, this finding suggests that the benzyloxy-isoxazole moiety may be a valuable fragment for the development of new antifungal agents.

Given the structural alerts and the known activities of related compounds, potential areas of investigation for **3-(Benzyloxy)isoxazole-5-carboxylic acid** could include its evaluation as an antimicrobial or an inhibitor of enzymes involved in inflammatory pathways. Further research is required to elucidate any specific biological targets and mechanisms of action.



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Logical relationship of structural features to potential biological activities.

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